N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to an acetamide group substituted with a 2,5-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The indole derivative is then treated with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.
Acetamide Formation: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or benzylsulfonyl groups.
Reduction: Reduced forms of the benzylsulfonyl group.
Substitution: Substituted derivatives at the benzylsulfonyl position.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole core can intercalate with DNA, affecting gene expression and cellular function. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-31-19-12-13-23(32-2)21(14-19)26-25(28)16-27-15-24(20-10-6-7-11-22(20)27)33(29,30)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBRSFLKPFJWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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